N-(2-cyanophenyl)-2,4-difluorobenzamide
Description
N-(2-Cyanophenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2-cyanophenyl amide group attached to a 2,4-difluorobenzoyl moiety.
Properties
Molecular Formula |
C14H8F2N2O |
|---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C14H8F2N2O/c15-10-5-6-11(12(16)7-10)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19) |
InChI Key |
AUWXAZXEBMVOHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Patterns and Molecular Properties
Key Observations :
- Polymorphism: In N-(3,5-difluorophenyl)-2,4-difluorobenzamide, polymorphism arises from C-H···F interactions, leading to distinct mechanical properties (Form 1 is 50% stiffer than Form 2) . The cyano group in the target compound may promote similar polymorphism but with stronger interactions due to its higher polarity.
Physicochemical Properties
Table 2: Thermal and Mechanical Comparisons
Analysis :
- Thermal Stability: The cyano group in this compound likely increases thermal stability compared to methoxy or methyl-substituted benzamides (e.g., ~160–200°C range) due to stronger intermolecular interactions .
- Solubility: Fluorinated benzamides generally exhibit low solubility in polar solvents (e.g., DMSO), but the cyano group may enhance solubility in aprotic solvents via dipole interactions .
Inferences for Target Compound :
- The 2,4-difluorobenzamide scaffold is common in bioactive compounds. The cyano group in this compound may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding or π-stacking, similar to chlorfluazuron’s mode of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
